
1-Phenyl-2,5-dihydro-1H-1lambda~5~-phosphole-1-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Phenyl-2,5-dihydro-1H-1lambda~5~-phosphole-1-thione is a heterocyclic compound with the molecular formula C10H11PS. This compound is part of the phosphole family, which is characterized by a five-membered ring containing phosphorus. The presence of a thione group (a sulfur atom double-bonded to phosphorus) makes this compound unique and interesting for various chemical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Phenyl-2,5-dihydro-1H-1lambda~5~-phosphole-1-thione typically involves the reaction of phenylphosphine with sulfur. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows: [ \text{PhPH}_2 + \text{S} \rightarrow \text{PhP(S)H}_2 ]
Industrial Production Methods: Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis or the use of catalysts to enhance the reaction rate and yield.
Chemical Reactions Analysis
Types of Reactions: 1-Phenyl-2,5-dihydro-1H-1lambda~5~-phosphole-1-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: The phenyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often require catalysts or specific solvents to proceed efficiently.
Major Products:
Oxidation: Phosphine oxides.
Reduction: Thiol derivatives.
Substitution: Various substituted phosphole derivatives.
Scientific Research Applications
1-Phenyl-2,5-dihydro-1H-1lambda~5~-phosphole-1-thione has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 1-Phenyl-2,5-dihydro-1H-1lambda~5~-phosphole-1-thione involves its interaction with molecular targets such as enzymes and receptors. The thione group can form strong bonds with metal ions, making it useful in coordination chemistry. Additionally, the compound’s ability to undergo redox reactions allows it to participate in various biochemical pathways .
Comparison with Similar Compounds
1-Phenyl-2,5-dihydro-1H-phosphole 1-oxide: Similar structure but contains an oxygen atom instead of sulfur.
3-Methyl-1-phenyl-2-phospholene 1-oxide: Contains a methyl group and an oxygen atom.
1-Phenyl-2,3-dihydro-1H-phosphole 1-oxide: Similar structure with slight variations in the ring
Uniqueness: 1-Phenyl-2,5-dihydro-1H-1lambda~5~-phosphole-1-thione is unique due to the presence of the thione group, which imparts distinct chemical properties and reactivity compared to its oxygen-containing analogs. This uniqueness makes it valuable for specific applications in chemistry and materials science .
Properties
CAS No. |
74895-07-1 |
|---|---|
Molecular Formula |
C10H11PS |
Molecular Weight |
194.23 g/mol |
IUPAC Name |
1-phenyl-1-sulfanylidene-2,5-dihydro-1λ5-phosphole |
InChI |
InChI=1S/C10H11PS/c12-11(8-4-5-9-11)10-6-2-1-3-7-10/h1-7H,8-9H2 |
InChI Key |
GJCVNILELRWKMR-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CCP1(=S)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


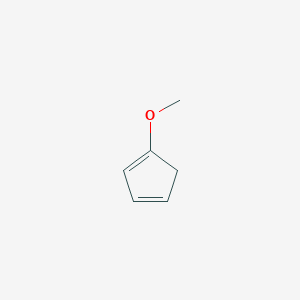
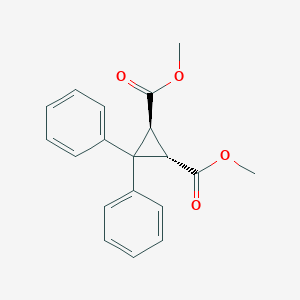
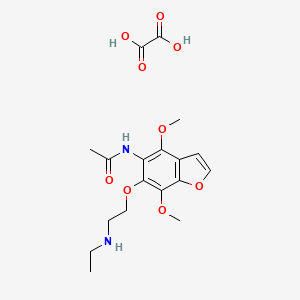
![5-Methylspiro[3.5]non-5-en-1-one](/img/structure/B14445073.png)
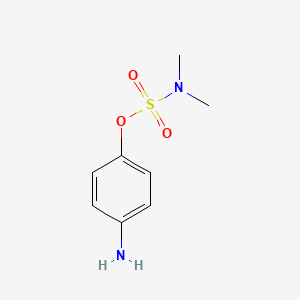

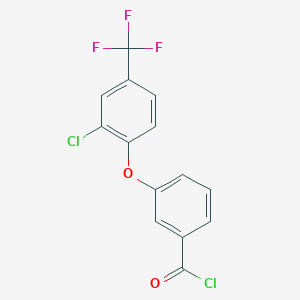
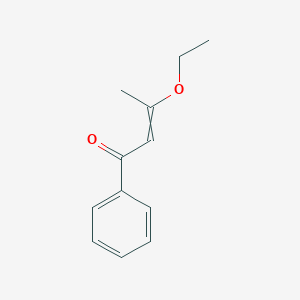
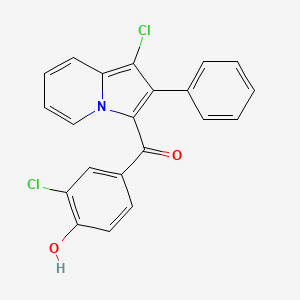
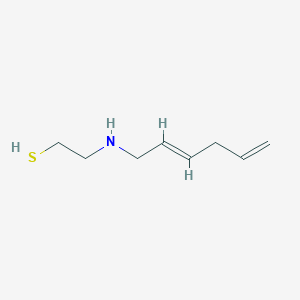

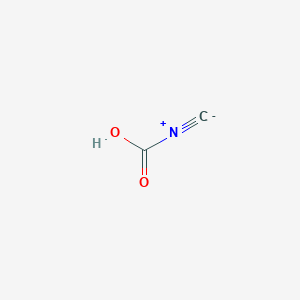
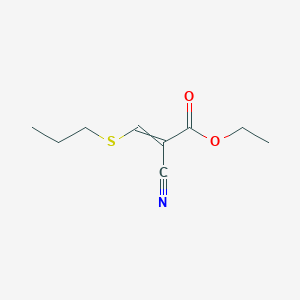
![Propanedioic acid, [1-(methoxycarbonyl)-1H-indol-3-yl]-, dimethyl ester](/img/structure/B14445119.png)
